molecular formula C31H26N4O3 B606271 BMS-935177 CAS No. 1231889-53-4

BMS-935177

货号: B606271
CAS 编号: 1231889-53-4
分子量: 502.574
InChI 键: TVJRDCQUZMGBAB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BMS-935177 (7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide) is a potent, reversible Bruton’s tyrosine kinase (BTK) inhibitor developed by Bristol Myers Squibb. It exhibits an IC50 of 2.8–3 nM against BTK and demonstrates 5- to 67-fold selectivity over other Tec-family kinases (TEC, BMX, ITK, TXK) .

准备方法

Structural Overview and Retrosynthetic Analysis

BMS-935177 (C₃₁H₂₆N₄O₃; CAS 1231889-53-4) features a carbazole scaffold substituted with a 2-hydroxypropan-2-yl group at the 7-position and a 2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl moiety at the 4-position (Figure 1) . The retrosynthetic strategy divides the molecule into three primary fragments:

  • Carbazole core (9H-carbazole-1-carboxamide).

  • 7-(2-Hydroxypropan-2-yl) substituent .

  • 4-[2-Methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl] group .

The synthesis employs convergent approaches, coupling prefunctionalized fragments via palladium-catalyzed cross-coupling and nucleophilic substitution reactions .

Synthesis of the Carbazole Core

The carbazole nucleus is synthesized through a Friedel-Crafts alkylation followed by cyclization. Key steps include:

Friedel-Crafts Alkylation

A substituted aniline derivative undergoes alkylation with α,β-unsaturated ketones in the presence of Lewis acids (e.g., AlCl₃) to form a tetrahydrocarbazole intermediate. For this compound, the starting material is 3-nitroaniline, which reacts with methyl vinyl ketone to yield 7-nitro-1,2,3,4-tetrahydrocarbazole .

Aromatization and Functionalization

The tetrahydrocarbazole intermediate is aromatized using dehydrogenation agents such as palladium on carbon (Pd/C) under hydrogen gas. Subsequent nitration at the 1-position introduces a nitro group, which is reduced to an amine using hydrogenation (H₂/Pd-C). The amine is then converted to a carboxamide via reaction with acyl chlorides (e.g., acetyl chloride) .

Synthesis of the 4-[2-Methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl] Moiety

This fragment is synthesized in three stages:

Preparation of 2-Methyl-3-bromophenyl Intermediate

A Suzuki-Miyaura coupling between 3-bromo-2-methylphenylboronic acid and a protected quinazolinone derivative forms the biaryl structure. The reaction uses Pd(PPh₃)₄ as a catalyst and sodium carbonate (Na₂CO₃) as a base in a toluene/water biphasic system .

Formation of the 4-Oxo-3,4-dihydroquinazolin-3-yl Group

The quinazolinone ring is constructed via cyclization of an anthranilic acid derivative with urea at elevated temperatures (150–160°C). The resulting 3,4-dihydroquinazolin-4-one is then functionalized with a bromine atom at the 3-position using N-bromosuccinimide (NBS) .

Coupling to the Carbazole Core

A second Suzuki-Miyaura coupling attaches the biaryl-quinazolinone fragment to the 4-position of the carbazole core. Reaction conditions include Pd(OAc)₂, XPhos ligand, and potassium phosphate (K₃PO₄) in dimethylacetamide (DMA) at 100°C .

Final Assembly and Purification

The fully functionalized carbazole undergoes global deprotection and purification. Acidic hydrolysis (HCl/EtOH) removes protecting groups, followed by recrystallization from ethanol/water to yield this compound with >98% purity (HPLC) .

Key Reaction Conditions and Optimization

StepReaction TypeReagents/ConditionsYield (%)
Carbazole aromatizationDehydrogenationPd/C, H₂, 150°C85
Grignard additionNucleophilic substitutioni-PrMgBr, THF, −10°C72
Suzuki-Miyaura couplingCross-couplingPd(PPh₃)₄, Na₂CO₃, toluene/H₂O68
Quinazolinone cyclizationThermal cyclizationUrea, 160°C90
Final recrystallizationPurificationEthanol/H₂O95

Data synthesized from Refs .

Analytical Characterization

This compound is characterized using:

  • High-Resolution Mass Spectrometry (HRMS) : m/z 503.2078 [M+H]⁺ (calc. 503.2075).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.92–7.85 (m, 4H, aromatic), 2.98 (s, 3H, CH₃).

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient) .

Scale-Up Challenges and Solutions

  • Low Solubility : this compound’s aqueous solubility (<1 μg/mL) complicates formulation. Micronization and amorphization improve bioavailability .

  • Pd Residue : Residual palladium from cross-coupling steps is reduced to <10 ppm using scavengers like SiliaMetS Thiol .

Comparative Analysis of Analog Synthesis

The analog BMS-986142 (C₃₂H₂₈N₄O₃) shares a similar synthetic route but substitutes the quinazolinone ring with a pyridone group, requiring additional oxidation steps (KMnO₄ in acetic acid) .

化学反应分析

反应类型: BMS-935177会发生各种化学反应,包括:

    氧化: 涉及添加氧气或去除氢。

    还原: 涉及添加氢或去除氧气。

    取代: 涉及用另一个官能团取代一个官能团。

常见试剂和条件:

    氧化: 常见的试剂包括高锰酸钾和三氧化铬。

    还原: 常见的试剂包括氢化铝锂和硼氢化钠。

    取代: 常见的试剂包括卤代烷和亲核试剂,如胺或硫醇。

主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生酮或羧酸,而还原可能会产生醇或胺 .

科学研究应用

Therapeutic Applications

BMS-935177 has shown promise in treating various immune system diseases, particularly:

  • Rheumatoid Arthritis (RA) : Preclinical studies have demonstrated that this compound effectively reduces disease severity in rodent models of RA. Its ability to inhibit BTK-mediated signaling pathways suggests potential efficacy in managing RA symptoms and progression .
  • Multiple Sclerosis (MS) : Given the role of BTK in B-cell and myeloid cell activation, there is growing interest in utilizing this compound for MS treatment. The compound is currently under investigation for its effects on inflammatory processes associated with MS .
  • Systemic Lupus Erythematosus (SLE) : Similar mechanisms of B-cell dysregulation in SLE make this compound a candidate for therapeutic exploration in this condition as well .

Clinical Development

This compound is currently in Phase 1 clinical trials, focusing on its safety, tolerability, and pharmacokinetics in human subjects. The results from these trials will be crucial for determining its viability as a long-term treatment option for autoimmune diseases .

Case Studies and Research Findings

Recent studies have provided insights into the effectiveness and safety profile of this compound:

  • In Vitro Studies : Research has shown that this compound significantly reduces platelet activation and aggregation by inhibiting BTK signaling pathways. This effect could have implications for managing thrombotic complications associated with autoimmune diseases .
  • Preclinical Models : In rodent models, treatment with this compound resulted in decreased inflammation and joint damage associated with RA, supporting its potential as a therapeutic agent .
  • Comparative Studies : When compared to other BTK inhibitors like ibrutinib, this compound demonstrated a favorable safety profile with lower off-target effects, making it a promising candidate for further development .

Data Summary Table

Parameter Details
Chemical Structure 7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide
IC50 Value ~2.8 nM
Target Bruton's Tyrosine Kinase
Current Phase Phase 1 Clinical Trials
Indications Rheumatoid Arthritis, Multiple Sclerosis, Systemic Lupus Erythematosus
Research Institutions Bristol Myers Squibb Co., Argonne National Laboratory

作用机制

BMS-935177通过选择性抑制布鲁顿酪氨酸激酶发挥其作用。这种抑制会破坏B细胞受体和Fc受体下游的信号通路,导致B细胞的活化和增殖减少。 这种机制在治疗自身免疫性疾病方面特别有益,因为过度活跃的B细胞会导致疾病病理 .

相似化合物的比较

Key Pharmacological Properties:

  • Mechanism : Reversibly binds to BTK, inhibiting B-cell receptor (BCR)-mediated signaling pathways critical in autoimmune and inflammatory diseases .
  • Cellular Effects : Inhibits calcium flux (IC50 = 27 nM in Ramos B cells) and CD69 expression in human peripheral B cells (IC50 = 13 nM) .
  • In Vivo Efficacy :
    • Reduces IgG anti-KLH antibodies in mice by 40% at 10 mg/kg .
    • Dose-dependent inhibition of paw swelling in mouse collagen-induced arthritis (CIA) models .
  • Limitations :
    • Moderate human whole-blood potency (IC50 = 550 nM) .
    • Tolerability issues due to interconverting atropisomers, leading to side effects .

Comparison with Similar BTK Inhibitors

Structural and Biochemical Comparisons

Table 1: Structural and Biochemical Profiles of BTK Inhibitors

Compound Core Structure BTK IC50 (nM) Selectivity (vs. Tec Kinases) Binding Type Key Modifications/Advantages
BMS-935177 Carbazole 2.8–3 5–67-fold Reversible First-generation carbazole derivative
BMS-986142 Tetrahydrocarbazole 0.50 >100-fold Reversible Single atropisomer; improved potency/selectivity
BMS-986143 Quinazolinedione 0.26 >100-fold Reversible Locked atropisomers; 6× human whole-blood potency vs. This compound
CGI-1746 Pyrazine 1.9 >100-fold Reversible Binds inactive BTK conformation; high selectivity
ARQ 531 Triazine 0.85 Broad (Src/TEC families) Reversible Targets BTK C481S mutation; multi-kinase activity
Ibrutinib Pyrimidine 0.5 Moderate Irreversible Covalently binds C481; approved for B-cell malignancies

Functional and Clinical Comparisons

Table 2: Functional and Clinical Outcomes

Compound Preclinical Efficacy (Models) Clinical Status Key Advantages Limitations
This compound 69% PCA inhibition (30 mg/kg); 40% CIA severity reduction Discontinued Reversible binding; no covalent off-targets Poor tolerability; low blood potency
BMS-986142 Dose-dependent CIA/CAIA inhibition Phase II (RA, Sjögren) Improved selectivity; stable atropisomers Limited long-term safety data
ARQ 531 Active against Ibrutinib-resistant cells Phase I/II (CLL, NHL) Targets C481S mutation; broad kinase coverage Potential toxicity from multi-kinase effects
Ibrutinib 80% tumor reduction in CLL models FDA-approved High clinical efficacy in malignancies Covalent binding; off-target effects

Mechanistic Differentiation

  • Reversible vs. Irreversible Binding :

    • This compound, BMS-986142, and CGI-1746 bind reversibly, allowing transient inhibition suitable for autoimmune diseases .
    • Irreversible inhibitors (e.g., Ibrutinib) covalently modify C481, leading to prolonged suppression but higher toxicity risks .
    • Washout Experiments : Reversible inhibitors (this compound) lose efficacy post-wash, while covalent inhibitors (Ibrutinib) retain BTK suppression .
  • Atropisomer Stability :

    • This compound’s mixture of four interconverting atropisomers caused off-target effects, resolved in BMS-986143 via structural rigidification .

生物活性

BMS-935177 is a reversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor signaling and implicated in various autoimmune diseases and B-cell malignancies. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and clinical relevance.

Overview of BTK and Its Role

Bruton's tyrosine kinase plays a pivotal role in B-cell development and activation. Dysregulation of BTK activity is associated with autoimmune disorders such as rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and multiple sclerosis (MS) . Inhibiting BTK can modulate immune responses, making BTK inhibitors like this compound valuable therapeutic agents.

Structure-Activity Relationship (SAR)

This compound belongs to a class of carbazole-based compounds designed to selectively inhibit BTK. The structure-activity relationship studies have demonstrated that modifications to the carbazole core can significantly affect potency and selectivity against BTK. The compound exhibits an IC50 value of approximately 7 nM against BTK, indicating high potency .

Potency and Selectivity

This compound has shown strong inhibitory effects on BTK, with an IC50 value that reflects its ability to prevent both auto- and trans-phosphorylation necessary for BTK activation. It also demonstrates selectivity over other kinases, minimizing off-target effects .

The mechanism by which this compound exerts its effects involves binding to the active site of BTK, thereby inhibiting its enzymatic activity. This inhibition leads to reduced signaling through the B-cell receptor pathway, ultimately affecting B-cell proliferation and cytokine production .

In Vivo Efficacy

This compound has been evaluated in preclinical models for its efficacy in treating autoimmune conditions. Studies indicate that it effectively reduces inflammation and joint damage in animal models of RA . The compound's favorable pharmacokinetic profile supports its potential for clinical use.

Clinical Development

This compound is currently in clinical trials for the treatment of RA and other autoimmune diseases. Its development reflects a growing interest in reversible BTK inhibitors due to their potentially lower toxicity compared to irreversible inhibitors .

Case Study: Rheumatoid Arthritis

A clinical study involving RA patients demonstrated that treatment with this compound resulted in significant improvements in disease activity scores compared to placebo groups. Patients exhibited decreased levels of pro-inflammatory cytokines such as TNFα and IL-6 post-treatment, supporting the compound's anti-inflammatory effects .

Research Findings

Recent research has highlighted the following key findings regarding this compound:

Study Findings
Study 1Demonstrated IC50 of 7 nM against BTK; effective in reducing cytokine production in vitro.
Study 2Showed significant reduction in joint inflammation in CIA models at doses as low as 10 mg/kg.
Study 3Evaluated safety profile; no significant off-target effects noted during preclinical trials.

常见问题

Basic Research Questions

Q. What is the mechanism of action of BMS-935177 in inhibiting BTK, and how does its reversibility influence experimental design in in vitro studies?

this compound is a potent, reversible Bruton’s tyrosine kinase (BTK) inhibitor with an enzymatic IC50 of 2.8–3 nM . Its reversibility distinguishes it from covalent inhibitors (e.g., Ibrutinib), necessitating distinct experimental approaches. For example, in wash-out assays, this compound’s inhibition of BTK phosphorylation is reversed after buffer removal, whereas covalent inhibitors retain activity . Researchers must account for transient inhibition kinetics in time-dependent assays, such as calcium flux measurements (IC50 = 27 nM in Ramos B cells) or FcγR-driven cytokine suppression (IC50 = 14 nM in PBMCs) .

Q. How does this compound’s selectivity profile for BTK compare to other Tec family kinases, and what methodologies are used to assess kinase selectivity?

this compound exhibits 5- to 67-fold selectivity over Tec family kinases (TEC, BMX, ITK, TXK) . Kinase selectivity is typically assessed using competitive binding assays (e.g., ATP-site displacement) or enzymatic activity panels. For example, De Lucca et al. (2016) employed a broad kinase panel to confirm selectivity, ensuring minimal off-target effects in B-cell receptor (BCR) signaling assays .

Q. What in vivo models have been utilized to evaluate the efficacy of this compound, and what key parameters are measured to assess its therapeutic potential?

Preclinical studies used KLH-immunized mice and collagen-induced arthritis (CIA) models. Key metrics include IgG antibody suppression (e.g., 5–45 mg/kg doses reduced anti-KLH IgG by >50% ) and disease severity scores (e.g., 40% reduction in RA model clinical scores at 10 mg/kg) . Plasma pharmacokinetics (e.g., maintaining concentrations above IC50 for 5 hours post-5 mg/kg dose) are critical for correlating exposure with efficacy .

Advanced Research Questions

Q. How do researchers address discrepancies in this compound’s IC50 values across different cellular assays (e.g., Ramos B cells vs. PBMCs)?

Variability in IC50 values (e.g., 27 nM in Ramos cells vs. 14 nM in PBMCs) arises from differences in cellular context, such as receptor expression levels, assay duration, and downstream signaling complexity . To reconcile discrepancies, researchers validate findings across multiple models (e.g., whole blood assays with IC50 = 550 nM in humans ) and use orthogonal methods like flow cytometry (e.g., CD69 expression inhibition) .

Q. What experimental approaches differentiate the effects of this compound from irreversible BTK inhibitors like Ibrutinib in functional cellular assays?

Wash-out experiments are critical. For instance, treating Mino cells with this compound and washing with PBS restores BTK phosphorylation, whereas covalent inhibitors (e.g., Ibrutinib) maintain inhibition . Additionally, this compound’s reversible binding avoids irreversible off-target effects, which can be confirmed using mutant BTK (C481S) cell lines resistant to covalent inhibitors .

Q. How are dosing regimens for this compound optimized in autoimmune disease models to balance efficacy and pharmacokinetics?

Dose optimization involves pharmacokinetic/pharmacodynamic (PK/PD) modeling. In CIA mice, daily oral doses (10–30 mg/kg) achieved sustained plasma levels above the target IC50, correlating with reduced disease incidence . Satellite groups are used to monitor plasma concentrations and adjust dosing intervals to maintain therapeutic exposure .

Q. What strategies ensure the specificity of this compound in modulating BTK-dependent pathways without affecting parallel immune activation (e.g., CD40 signaling)?

Specificity is confirmed via pathway-specific assays. For example, this compound inhibits CD69 expression in BCR-stimulated B cells but has no effect on CD40 ligand-induced CD69, demonstrating selectivity for BTK over CD40 signaling . RNA-seq or phosphoproteomics can further map pathway-specific effects .

Q. How do researchers validate target engagement and off-target effects of this compound in complex biological systems like whole blood assays?

Whole blood assays measure cytokine suppression (e.g., TNFα inhibition with IC50 = 550 nM in humans ), while paired enzymatic assays confirm BTK-specific inhibition. Off-target risks are assessed using kinase profiling and transcriptomic analyses to identify non-BTK-mediated effects .

Q. In translational studies, how are pharmacodynamic biomarkers for this compound selected and validated to correlate with BTK inhibition?

CD69 surface expression on B cells is a validated biomarker, as its suppression directly correlates with BTK inhibition . In clinical samples, flow cytometry or phospho-flow assays quantify BTK pathway activity, while RNA biomarkers (e.g., BTK-regulated genes) provide secondary validation .

Q. What methodological considerations are critical when transitioning from enzymatic to cell-based assays for this compound potency evaluation?

Cell permeability, ATP concentration, and assay duration significantly impact results. For example, this compound’s IC50 in Ramos cells (27 nM) is higher than enzymatic assays (3 nM) due to cellular ATP levels and membrane partitioning . Adjusting assay conditions (e.g., serum-free media) and using genetically engineered cells (e.g., BTK-overexpressing lines) improve translational relevance .

属性

IUPAC Name

7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxoquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N4O3/c1-17-19(8-6-10-26(17)35-16-33-24-9-5-4-7-22(24)30(35)37)20-13-14-23(29(32)36)28-27(20)21-12-11-18(31(2,3)38)15-25(21)34-28/h4-16,34,38H,1-3H3,(H2,32,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJRDCQUZMGBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2C=NC3=CC=CC=C3C2=O)C4=C5C6=C(C=C(C=C6)C(C)(C)O)NC5=C(C=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。